REACTION_SMILES
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[F:1][c:2]1[cH:3][c:4]([NH:10][c:11]2[n:12][cH:13][c:14]([CH:43]([CH3:44])[N:45]3[CH2:46][CH2:47][N:48]([S:51](=[O:52])(=[O:53])[CH3:54])[CH2:49][CH2:50]3)[cH:15][c:16]2-[c:17]2[n:18][c:19]([N:24]([CH2:25][c:26]3[cH:27][cH:28][c:29]([O:30][CH3:31])[cH:32][cH:33]3)[CH2:34][c:35]3[cH:36][cH:37][c:38]([O:39][CH3:40])[cH:41][cH:42]3)[n:20][c:21]([CH3:23])[n:22]2)[cH:5][n:6][c:7]1[O:8][CH3:9].[OH:55][C:56]([C:57]([F:58])([F:59])[F:60])=[O:61]>>[F:1][c:2]1[cH:3][c:4]([NH:10][c:11]2[n:12][cH:13][c:14]([CH:43]([CH3:44])[N:45]3[CH2:46][CH2:47][N:48]([S:51](=[O:52])(=[O:53])[CH3:54])[CH2:49][CH2:50]3)[cH:15][c:16]2-[c:17]2[n:18][c:19]([NH2:24])[n:20][c:21]([CH3:23])[n:22]2)[cH:5][n:6][c:7]1[O:8][CH3:9]
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Name
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COc1ccc(CN(Cc2ccc(OC)cc2)c2nc(C)nc(-c3cc(C(C)N4CCN(S(C)(=O)=O)CC4)cnc3Nc3cnc(OC)c(F)c3)n2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN(Cc2ccc(OC)cc2)c2nc(C)nc(-c3cc(C(C)N4CCN(S(C)(=O)=O)CC4)cnc3Nc3cnc(OC)c(F)c3)n2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1ncc(Nc2ncc(C(C)N3CCN(S(C)(=O)=O)CC3)cc2-c2nc(C)nc(N)n2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |